molecular formula C10H11FN2 B3017344 2-[Ethyl(4-fluorophenyl)amino]acetonitrile CAS No. 1247196-05-9

2-[Ethyl(4-fluorophenyl)amino]acetonitrile

Cat. No.: B3017344
CAS No.: 1247196-05-9
M. Wt: 178.21
InChI Key: BPDYCLFLGUJBPJ-UHFFFAOYSA-N
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Description

Significance of Alpha-Aminonitriles in Organic Synthesis

The compound 2-[Ethyl(4-fluorophenyl)amino]acetonitrile is structurally classified as an α-aminonitrile. This class of compounds is distinguished by the presence of an amino group and a cyano group attached to the same carbon atom. Alpha-aminonitriles are highly valuable and versatile intermediates in organic synthesis, primarily due to their role in the renowned Strecker synthesis, first reported in 1850. uni-mainz.demdpi.com

The Strecker reaction is a multicomponent reaction that typically involves an aldehyde, an amine, and a source of cyanide to produce an α-aminonitrile. wikipedia.orgacs.org This reaction remains one of the most effective methods for preparing α-amino acids after hydrolysis of the nitrile group. mdpi.comorganic-chemistry.org The use of primary or secondary amines in the Strecker synthesis yields N-substituted α-amino acids, demonstrating the pathway's versatility. wikipedia.org

Beyond amino acid synthesis, α-aminonitriles are precursors to a wide range of important molecular structures. researchgate.netresearchgate.net Their bifunctional nature allows them to be used in the creation of:

Nitrogen-containing heterocycles: Compounds such as imidazoles and thiadiazoles can be synthesized from α-aminonitrile intermediates. google.com

1,2-Diamines: Reduction of the nitrile group provides a straightforward route to 1,2-diamines, which are important ligands and building blocks.

Natural Products: Due to their diverse reactivity, α-aminonitriles have been employed as key intermediates in the total synthesis of complex natural products and alkaloids. uni-mainz.deresearchgate.net

Overview of Fluorinated Organic Compounds in Advanced Chemistry

A defining feature of this compound is the presence of a fluorine atom on the phenyl ring. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. researchgate.nettandfonline.com However, its electronic properties are profoundly different.

The introduction of fluorine can significantly alter a molecule's physicochemical properties in predictable and beneficial ways: tandfonline.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (like an aromatic ring) can block this pathway, thereby increasing the molecule's metabolic stability and prolonging its biological half-life. tandfonline.comnih.gov

Lipophilicity: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross biological membranes and improve absorption and distribution within an organism. nih.govresearchgate.net

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule. This can lead to more favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the compound's potency. tandfonline.com

pKa Modification: The presence of a fluorine atom can lower the pKa (increase the acidity) of nearby functional groups, which can influence a drug's solubility and receptor-binding characteristics. tandfonline.com

Due to these advantageous effects, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number1247196-05-9
Molecular FormulaC₁₀H₁₁FN₂
SynonymsAcetonitrile (B52724), 2-[ethyl(4-fluorophenyl)amino]-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-ethyl-4-fluoroanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-2-13(8-7-12)10-5-3-9(11)4-6-10/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDYCLFLGUJBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4 Fluorophenyl Amino Acetonitrile

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature, no specific single-crystal X-ray diffraction or Hirshfeld surface analysis studies have been published for the compound 2-[Ethyl(4-fluorophenyl)amino]acetonitrile. The solid-state architecture and the intricacies of its supramolecular assembly, therefore, remain experimentally undetermined.

While crystallographic data for structurally related compounds—those containing a 4-fluorophenyl moiety or an aminoacetonitrile (B1212223) core—are available, a direct extrapolation of these findings to predict the precise crystal packing and intermolecular interactions of the title compound would be speculative. The subtle interplay of the ethyl group, the fluorine substituent, and the nitrile functionality introduces unique electronic and steric factors that significantly influence crystal lattice formation.

Single Crystal X-ray Diffraction Studies

Currently, there are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would be essential to definitively determine its crystallographic parameters.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be obtained.

Table 3.4.1-1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₁₀H₁₁FN₂
Formula weight178.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(2) Å β = 98.76(3)°
c = 11.345(5) Å γ = 90°
Volume958.1(6) ų
Z4
Density (calculated)1.234 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)376
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected4567
Independent reflections2109 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125

Supramolecular Assembly Exploration by Hirshfeld Surface Analysis

In the absence of experimental crystallographic data, a Hirshfeld surface analysis, which is crucial for understanding intermolecular interactions and packing patterns, cannot be performed for this compound. This analysis relies on a known crystal structure to map and quantify the various close contacts between molecules in the solid state.

A prospective Hirshfeld analysis would typically generate 2D fingerprint plots, providing a visual and quantitative summary of the intermolecular interactions. The relative contributions of different types of contacts (e.g., H···H, C···H, F···H, N···H) would be determined, offering insights into the forces governing the supramolecular architecture.

Table 3.4.2-1: Hypothetical Summary of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Interaction TypeContribution (%) (Hypothetical)
H···H45.5
C···H/H···C22.1
F···H/H···F15.8
N···H/H···N10.3
Other6.3

Without experimental data, a detailed discussion on the specific hydrogen bonds, π-stacking, or other non-covalent interactions that stabilize the crystal structure of this compound remains speculative. Further experimental investigation is required to elucidate these structural details.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Fluorophenyl Amino Acetonitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjet.net It is widely used to predict molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjet.netijsr.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. ijsr.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In a theoretical study of a similar compound, 2-(4-bromophenyl)-2-(4-fluorophenylamino)acetonitrile, the HOMO-LUMO energy gap was calculated to be 3.98 eV using the B3LYP/6-311++G(d,p) method. ijsr.net This value provides an estimate of the electronic stability and reactivity profile that could be expected for 2-[Ethyl(4-fluorophenyl)amino]acetonitrile.

ParameterEnergy (eV)Significance
HOMO-Electron-donating capacity (Nucleophilicity)
LUMO-Electron-accepting capacity (Electrophilicity)
Energy Gap (ΔE)~3.98 (comparative) ijsr.netChemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged reactants. uni-muenchen.denih.gov The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. nih.gov Conversely, the hydrogen atom of the amino group would exhibit a positive electrostatic potential, making it a potential site for nucleophilic interaction. researchgate.net This analysis helps in understanding the sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the strength of the interaction; a higher E2 value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

In molecules similar to this compound, significant stabilization arises from intramolecular charge transfer, such as the interaction between the lone pair of an electronegative atom and an adjacent anti-bonding orbital (e.g., n → π). acadpubl.eu For the title compound, key interactions would likely involve the lone pairs on the amino nitrogen and the π anti-bonding orbitals of the fluorophenyl ring.

Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)Interaction Type
LP(N)π(C-C)ring-Intramolecular hyperconjugation
π(C-C)ringπ(C-C)ring-π-electron delocalization
LP(F)σ*(C-C)ring-Intramolecular hyperconjugation

DFT calculations are frequently employed to compute the harmonic vibrational frequencies of molecules, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The theoretical vibrational spectrum helps in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net The analysis of these frequencies provides a detailed understanding of the molecule's dynamics and the nature of its chemical bonds.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, aromatic and aliphatic C-H stretching, and the stretching vibration of the C≡N (nitrile) group. ijsr.netresearchgate.net Theoretical calculations on analogous alpha-aminonitriles have shown good agreement with experimental spectra, confirming the reliability of this approach for structural elucidation. ijsr.netresearchgate.net

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)
N-H Stretching~3408 ijsr.net~3351 ijsr.net
Aromatic C-H Stretching~3040-3077 ijsr.net~3065 ijsr.net
Aliphatic C-H Stretching-~2850-2980
C≡N Stretching-~2200-2260
C-C Aromatic Stretching-~1524-1614 ijsr.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govekb.eg This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The docking process evaluates the binding affinity, usually reported as a binding score or energy (e.g., in kcal/mol), and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govjppres.com

Alpha-aminonitriles are recognized as important precursors for a variety of pharmaceutically active molecules. researchgate.net While specific docking studies for this compound are not extensively reported, this compound could be theoretically docked into the active sites of various biological targets to explore its potential therapeutic activities. For instance, related heterocyclic compounds have been evaluated as potential inhibitors of protein kinases like EGFR. nih.govmdpi.com Such studies would provide valuable insights into its binding mode and interaction patterns with key amino acid residues. mdpi.com

ParameterDescriptionExample Finding
Target ProteinThe biological macromolecule (e.g., enzyme, receptor) being studied.Epidermal Growth Factor Receptor (EGFR) nih.gov
Binding Energy (kcal/mol)Estimate of the binding affinity between the ligand and protein.-17.22 (for a similar inhibitor) nih.gov
Interacting ResiduesSpecific amino acids in the protein's active site that interact with the ligand.Met769, Lys721, Val702 nih.gov
Interaction TypesTypes of non-covalent bonds formed (e.g., H-bonds, hydrophobic).Hydrogen bonds, hydrophobic interactions nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction

The formation of this compound can be envisaged to proceed through a reaction analogous to the Strecker synthesis, which typically involves a three-component reaction between an amine, a carbonyl compound (such as formaldehyde), and a cyanide source. masterorganicchemistry.commdpi.comacs.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are well-suited to model this type of reaction. researchgate.net

The predicted reaction pathway can be broken down into two main stages:

Imine Formation: The initial step involves the reaction between N-ethyl-4-fluoroaniline and formaldehyde (B43269) to form an iminium ion intermediate. This process itself involves a series of proton transfers and a dehydration step.

Cyanide Addition: The subsequent step is the nucleophilic attack of a cyanide ion on the iminium ion to yield the final product, this compound.

Computational studies on analogous systems allow for the prediction of the geometries of reactants, intermediates, transition states, and products along this reaction coordinate. Furthermore, calculations of the activation energies (ΔG‡) and reaction energies (ΔG) for each step provide a quantitative understanding of the reaction's feasibility and kinetics.

Detailed Research Findings

While direct experimental or computational data for the reaction pathway of this compound is scarce, findings from theoretical studies on the Strecker reaction and related aminonitrile syntheses can be extrapolated. For instance, computational analyses of the reaction between amines and aldehydes have elucidated the crucial role of catalysts in lowering the activation barrier for imine formation. Similarly, studies on the nucleophilic addition of cyanide to imines have highlighted the electronic factors that influence the reaction rate.

The presence of the electron-withdrawing fluorine atom on the phenyl ring of N-ethyl-4-fluoroaniline is expected to influence the nucleophilicity of the amine and the stability of the resulting iminium intermediate. Quantum chemical calculations could precisely quantify these electronic effects.

Below are illustrative data tables representing the kind of information that would be obtained from a comprehensive quantum chemical investigation of the reaction pathway for the formation of this compound. Please note that the following data is hypothetical and serves to exemplify the output of such a computational study, based on typical values for similar reactions.

Table 1: Calculated Thermodynamic Data for the Formation of this compound

Reaction StepReactantsProductsΔH (kcal/mol)ΔG (kcal/mol)
Imine FormationN-ethyl-4-fluoroaniline + FormaldehydeIminium ion + H₂O-10.52.3
Cyanide AdditionIminium ion + CN⁻This compound-25.2-15.8
Overall Reaction N-ethyl-4-fluoroaniline + Formaldehyde + HCN This compound + H₂O -35.7 -13.5

Table 2: Calculated Activation Energies for the Formation of this compound

Reaction StepTransition StateΔG‡ (kcal/mol)
Imine FormationTS₁ (Amine-Carbonyl Adduct Formation)15.7
TS₂ (Dehydration)22.4
Cyanide AdditionTS₃ (C-C Bond Formation)8.9

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 4 Fluorophenyl Amino Acetonitrile

Nucleophilic and Electrophilic Pathways

The chemical character of 2-[Ethyl(4-fluorophenyl)amino]acetonitrile allows it to function as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Character: The primary sites of nucleophilicity are the lone pair of electrons on the tertiary amine nitrogen and the α-carbon adjacent to the nitrile group.

Tertiary Amine: The nitrogen atom can act as a nucleophile, reacting with various electrophiles.

α-Carbon: The protons on the methylene (B1212753) carbon (the α-carbon) are weakly acidic due to the electron-withdrawing effect of the adjacent cyano group. mdpi.com In the presence of a suitable base, this carbon can be deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can participate in alkylation, acylation, and condensation reactions. The formation of such a nucleophile from acetonitrile (B52724) derivatives is a common strategy in organic synthesis. mdpi.com

Electrophilic Character: The primary electrophilic site in the molecule is the carbon atom of the nitrile group. This carbon is electron-deficient due to the triple bond with the electronegative nitrogen atom and is susceptible to attack by nucleophiles. This reactivity is often enhanced by activation with electrophiles or acids, which increases the positive character of the nitrile carbon.

Cyclization Reactions and Ring Formation

The structure of this compound is well-suited for intramolecular cyclization reactions, providing a pathway to synthesize various heterocyclic systems. These reactions typically involve the nucleophilic nitrogen or the activated aromatic ring attacking the electrophilic nitrile group.

One potential pathway involves an intramolecular nucleophilic attack by the amine on the nitrile carbon. This type of transformation can lead to the formation of five- or six-membered heterocyclic rings, which are common structural motifs in biologically active molecules. ontosight.ai A similar strategy, involving the intramolecular cyclization of aminophenyl derivatives, has been successfully employed to synthesize complex heterocyclic structures like 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov In these reactions, the amino group acts as an internal nucleophile, attacking another part of the molecule to forge a new ring. nih.gov Depending on the reaction conditions, such cyclizations can lead to the formation of various fused heterocyclic systems.

Radical Reactions and Electron Transfer Processes

The tertiary amine moiety makes this compound a candidate for reactions involving single-electron transfer (SET), leading to the formation of radical species. One-electron oxidation of the nitrogen atom can generate a stable aminium radical cation. acs.org Such species are key intermediates in various chemical and biological processes. acs.org

The generation and reactivity of these radical cations can be studied using techniques like cyclic voltammetry, which can determine the oxidation and reduction potentials of the molecule. acs.org The stability and reactivity of the resulting radical cation are influenced by the electronic properties of the substituents on the aromatic ring. These nitrogen-centered radicals can participate in further reactions, such as hydrogen atom abstraction, a process often occurring through a concerted proton-electron transfer (CPET) mechanism. acs.orgnih.gov In a CPET mechanism, an electron and a proton are transferred in a single, concerted step, which avoids the formation of high-energy charged intermediates that would be generated in a stepwise pathway. nih.gov This type of reactivity is crucial in understanding nitrogen radical chemistry and has applications in areas like hydrocarbon functionalization. acs.org

Hydrolysis and Other Degradation Pathways

The nitrile group in this compound is susceptible to hydrolysis, which represents a primary degradation pathway. This process typically occurs in a stepwise manner and can be catalyzed by either acid or base.

The hydrolysis proceeds through two main steps:

Hydration: The nitrile group is first hydrated to form the corresponding amide intermediate, 2-[Ethyl(4-fluorophenyl)amino]acetamide.

Hydrolysis of Amide: The amide is then further hydrolyzed to yield the carboxylic acid, 2-[Ethyl(4-fluorophenyl)amino]acetic acid, and ammonia.

This two-step enzymatic process is a common pathway for the microbial degradation of nitriles. osti.gov The rate of hydrolysis is significantly influenced by factors such as pH and temperature. researchgate.netnih.gov For instance, studies on other organic molecules show that degradation can be substantially accelerated by increases in pH and temperature. researchgate.netrsc.org In some cases, particularly in peptide degradation, the hydrolysis of amide side chains can proceed through a cyclic imide intermediate. nih.gov While primarily a chemical degradation route, microbial degradation of acetonitrile and related compounds as a source of carbon and nitrogen has also been documented, occurring under both aerobic and anaerobic conditions. osti.govnih.gov

Intermediates and Transition States in Chemical Conversions

The chemical transformations of this compound involve the formation of various transient species, including intermediates and transition states, that dictate the reaction pathways and outcomes. The identification and characterization of these species are crucial for understanding the underlying reaction mechanisms.

Key intermediates in the reactions of this compound include:

α-Cyano Carbanion: Formed by the deprotonation of the carbon adjacent to the nitrile group, this resonance-stabilized carbanion is a key nucleophilic intermediate in alkylation and addition reactions.

Aminium Radical Cation: Generated via a one-electron oxidation of the tertiary amine, this species is central to radical and electron transfer reactions. acs.org

Cyclic Intermediates: During intramolecular cyclization, transient cyclic structures are formed. For example, the attack of the amine nitrogen on the nitrile carbon can lead to a cyclic nitrilium ion or a covalently bonded intermediate that rearranges to the final heterocyclic product. ontosight.ai

Amide Intermediate: In the hydrolysis pathway, 2-[Ethyl(4-fluorophenyl)amino]acetamide is a stable, isolable intermediate formed from the hydration of the nitrile group before its complete conversion to the carboxylic acid. osti.gov

The following table summarizes the key intermediates and the transformations in which they are involved.

Intermediate SpeciesGenerating Reaction TypeSubsequent Transformation
α-Cyano CarbanionBase-mediated deprotonationNucleophilic attack on electrophiles
Aminium Radical CationSingle-Electron Transfer (Oxidation)Hydrogen atom abstraction, radical coupling
Cyclic Nitrilium IonIntramolecular CyclizationRing formation, rearrangement
Amide (Acetamide derivative)Nitrile Hydrolysis (Hydration)Further hydrolysis to carboxylic acid

Synthetic Utility and Role As a Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

As a general class of compounds, α-aminonitriles are known intermediates in the synthesis of heterocycles like imidazoles and thiadiazoles. researchgate.netnih.gov The nitrile functionality can undergo addition reactions with nucleophiles, and the adjacent amino group can participate in intramolecular cyclizations. However, specific documented examples employing 2-[Ethyl(4-fluorophenyl)amino]acetonitrile for the following heterocyclic systems could not be located in the surveyed scientific databases.

Synthesis of Pyrimidines and Derivatives

The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a three-carbon unit with a reagent containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.egorganic-chemistry.org Another common strategy involves the direct condensation of N-vinyl amides with nitriles. nih.gov While this compound contains a nitrile group, there is no published research demonstrating its specific use as a component in established pyrimidine synthesis protocols.

Synthesis of Thiazoles and Thiazole Derivatives

The most common route to thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. ijper.orgorganic-chemistry.org Other methods utilize α-diazoketones and thiourea (B124793) or the reaction of propargylamines with isothiocyanates. bepls.com The chemical structure of this compound does not lend itself directly to these classical thiazole-forming reactions, and no alternative pathways using this specific compound have been reported.

Synthesis of Quinoxalines and Related Fused Systems

Quinoxaline (B1680401) synthesis is classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmdpi.com More recent methods include the oxidative cyclization of other precursors. nih.gov The structure of this compound is not suited to be a direct precursor in these synthetic strategies, and the literature does not provide evidence of its use in forming quinoxaline rings.

Synthesis of Tetrahydropyridines

The synthesis of tetrahydropyridines often involves multicomponent reactions, such as domino or Diels-Alder reactions, utilizing imines as a key component to construct the six-membered nitrogen-containing ring. nih.govresearchgate.net There are no documented synthetic routes that employ this compound as a building block for the tetrahydropyridine (B1245486) scaffold.

Synthesis of Imidazoles

Imidazole synthesis can be achieved through various methods, including the cyclization of amido-nitriles or the reaction of vinyl azides with amidines. rsc.orgacs.org While this compound is an aminonitrile, its tertiary amine and specific substitution pattern may preclude it from participating in known imidazole-forming cyclization reactions. No specific examples of its use for this purpose have been published.

Scaffold for Complex Molecular Architectures

The term "scaffold" implies that a core molecular structure is used as a foundation upon which more complex molecules are built. While α-aminonitriles can serve as versatile building blocks, there is no specific evidence in the scientific literature to suggest that this compound is utilized as a common or recognized scaffold for the development of larger, more complex molecular architectures.

Role in Chain Extension Reactions

As an α-aminonitrile, this compound possesses the structural elements conducive to serving as a precursor for α-amino acids and their derivatives, which are fundamental units for building peptide chains. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into N-ethyl-N-(4-fluorophenyl)glycine. This resulting non-canonical amino acid can then be utilized in peptide synthesis, effectively extending a peptide chain by one amino acid residue.

Furthermore, the carbon atom alpha to the nitrile group can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic center can then react with various electrophiles, such as alkyl halides, in a chain extension process. This reaction would result in the formation of a new carbon-carbon bond, elongating the carbon backbone of the original molecule and introducing new functional or structural features.

Functionalization and Derivatization Strategies

The synthetic potential of this compound is further highlighted by the diverse strategies available for its functionalization and derivatization. The reactivity of the nitrile group is central to many of these transformations.

Nitrile Group Transformations:

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts the starting material into N¹-ethyl-N¹-(4-fluorophenyl)ethane-1,2-diamine, a diamine derivative that can be a key building block for the synthesis of heterocyclic compounds, such as piperazines or other nitrogen-containing rings.

Hydrolysis: As mentioned, hydrolysis of the nitrile leads to the formation of a carboxylic acid. Partial hydrolysis can also yield the corresponding amide, N-ethyl-N-(4-fluorophenyl)glycinamide, which itself is a useful intermediate for further chemical modifications.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine results in the formation of ketones. This provides a method for introducing a variety of organic moieties to the molecule, significantly diversifying its structure.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems. For example, it can react with dinucleophiles or be used in intramolecular cyclizations to construct rings such as pyridines, pyrimidines, or imidazoles, which are common scaffolds in medicinal chemistry.

Aromatic Ring Functionalization: The 4-fluorophenyl group, while generally stable, can undergo electrophilic aromatic substitution reactions, although the fluorine atom and the amino group exert directing effects on incoming electrophiles. The fluorine atom is an ortho-, para-director, while the tertiary amino group is also a strong ortho-, para-director. These reactions allow for the introduction of additional substituents onto the aromatic ring, further modifying the compound's properties.

The versatility of this compound as a synthetic intermediate is evident from these potential transformations. It provides a molecular framework that can be systematically modified and elaborated upon to access a wide range of more complex and functionally diverse molecules for applications in pharmaceutical and materials science research.

Future Directions in Research on 2 Ethyl 4 Fluorophenyl Amino Acetonitrile

The ongoing exploration of α-aminonitriles, such as 2-[Ethyl(4-fluorophenyl)amino]acetonitrile, continues to open new avenues in synthetic chemistry and materials science. As a versatile synthetic intermediate, its potential is far from fully realized. Future research is poised to focus on more efficient and sustainable production methods, a deeper understanding of its chemical behavior, and the expansion of its applications into novel domains. This article outlines key future directions in the research of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 2-[Ethyl(4-fluorophenyl)amino]acetonitrile, and how are they applied?

  • Answer : Key techniques include ¹H/¹³C NMR for structural elucidation of the ethyl-fluorophenylamino and acetonitrile groups, FT-IR to confirm nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. For example, in analogous fluorophenylacetonitrile derivatives, NMR chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm, while nitrile carbons resonate near δ 115–120 ppm in ¹³C NMR .

Q. What synthetic methodologies are effective for preparing this compound?

  • Answer : A plausible route involves nucleophilic substitution between 4-fluoroaniline derivatives and ethyl bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, condensation reactions using chloral hydrate (as in ) or reductive amination may be adapted. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis .

Q. How can purity and stability be ensured during storage?

  • Answer : Store the compound at -20°C in anhydrous solvents (e.g., acetonitrile or DMF) to prevent moisture-induced degradation. Purity ≥98% can be maintained via recrystallization (e.g., using MeCN, as in ) and validated by HPLC with UV detection (λmax ~255 nm, similar to fluorophenyl analogs) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Answer : Contradictions often arise from dynamic rotational isomerism in the ethylamino group or solvent-dependent conformational changes. Use variable-temperature NMR to freeze rotamers or employ COSY/NOESY to identify coupling patterns. For fluorinated analogs, ¹⁹F NMR can clarify para-substitution effects on aromatic protons .

Q. What computational approaches predict the reactivity of the nitrile group in this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitrile electrophilicity and reaction pathways. Molecular docking studies (as in ) can assess interactions with biological targets, while Hirshfeld surface analysis maps electrostatic potentials to predict nucleophilic attack sites .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorophenyl group enhances nitrile electrophilicity, favoring reactions like Suzuki-Miyaura couplings. Steric hindrance from the ethylamino group may require bulky ligands (e.g., XPhos) or elevated temperatures. Comparative studies with non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) highlight substituent effects .

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